- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)
2,6-Dibromobenzyl Bromide structure
Product Name:2,6-Dibromobenzyl Bromide
CAS番号:93701-32-7
MF:C7H5Br3
メガワット:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015
Update Time:2025-05-28
2,6-Dibromobenzyl Bromide 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- インチ: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- InChIKey: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CBr)=C(Br)C=CC=1
計算された属性
- せいみつぶんしりょう: 327.79209g/mol
- どういたいしつりょう: 325.79414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 95
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 2.173
- ふってん: 306.3°C at 760 mmHg
- フラッシュポイント: 136.5°C
- 屈折率: 1.636
2,6-Dibromobenzyl Bromide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D937010-100mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | D937010-500mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | D937010-1g |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$ 465.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D251023-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 10g |
$275 | 2024-08-03 | |
| eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
| TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
| Ambeed | A466816-1g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 1g |
$64.0 | 2025-04-15 | |
| Ambeed | A466816-5g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 5g |
$191.0 | 2025-04-15 | |
| Ambeed | A466816-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 25g |
$630.0 | 2025-04-15 | |
| Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 |
2,6-Dibromobenzyl Bromide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
リファレンス
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
リファレンス
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
リファレンス
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),
合成方法 5
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
リファレンス
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
リファレンス
- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313
合成方法 7
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
リファレンス
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
リファレンス
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
リファレンス
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
リファレンス
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
リファレンス
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226
合成方法 12
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
リファレンス
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
リファレンス
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
リファレンス
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364
合成方法 15
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
リファレンス
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
リファレンス
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
リファレンス
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
リファレンス
- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556
合成方法 19
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
リファレンス
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
注文番号:A937857
在庫ステータス:in Stock
はかる:10g/25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:24
価格 ($):234.0/469.0
Email:sales@amadischem.com
2,6-Dibromobenzyl Bromide 関連文献
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
清らかである:99%/99%
はかる:10g/25g
価格 ($):234.0/469.0